molecular formula C5H3Br2N B049186 2,3-Dibromopyridine CAS No. 13534-89-9

2,3-Dibromopyridine

Cat. No.: B049186
CAS No.: 13534-89-9
M. Wt: 236.89 g/mol
InChI Key: SLMHHOVQRSSRCV-UHFFFAOYSA-N
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Description

2,3-Dibromopyridine is an organic compound with the molecular formula C5H3Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 3rd positions of the pyridine ring. This compound appears as a white to light yellow crystalline powder and is known for its utility in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromopyridine can be synthesized through several methods. One common approach involves the bromination of pyridine using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4-Dibromopyridine
  • 2,5-Dibromopyridine
  • 2,6-Dibromopyridine
  • 3,5-Dibromopyridine

Comparison: 2,3-Dibromopyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. For example, 2,4-Dibromopyridine and 2,6-Dibromopyridine have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

2,3-dibromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMHHOVQRSSRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355743
Record name 2,3-Dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13534-89-9
Record name 2,3-Dibromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromopyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,3-Dibromopyridine particularly useful in organic synthesis?

A1: this compound serves as a valuable building block due to its reactivity in site-selective reactions. The presence of two bromine atoms allows for sequential functionalization, enabling the creation of complex molecules. For instance, it is utilized in synthesizing α- and δ-carbolines, heterocyclic compounds with diverse biological activities [, ].

Q2: How does the nitrogen atom in this compound influence its reactivity?

A2: The nitrogen atom plays a crucial role in directing reactivity. Studies using Density Functional Theory (DFT) calculations have shown that the nitrogen atom activates the carbon atoms at positions 2 and 3, making them more susceptible to oxidative addition reactions with palladium catalysts []. This activation is key for selective functionalization of the pyridine ring.

Q3: Are there any notable examples of regioselective reactions using this compound?

A3: Yes, researchers have successfully demonstrated site-selective Suzuki-Miyaura reactions using this compound. In these reactions, the less sterically hindered bromine atom at position 3 reacts preferentially with arylboronic acids []. This selectivity enables the controlled synthesis of specific isomers, which is crucial for drug discovery and materials science.

Q4: Has the bromine-lithium exchange reaction been explored with this compound?

A4: Yes, researchers have achieved bromine-lithium exchange at the 2-position of this compound under non-cryogenic conditions using TMSCH(2)Li-LiDMAE [, ]. This advancement allows for further functionalization at a relatively accessible temperature, expanding the synthetic utility of this compound.

Q5: Beyond solution-phase chemistry, has this compound been studied on surfaces?

A5: Indeed, researchers have investigated the adsorption and thermal reactions of this compound on a copper (100) surface under ultra-high vacuum conditions []. This surface science study revealed stepwise C-Br bond dissociation, ultimately leading to the formation of a stable pyridine species on the copper surface.

Q6: Are there any known crystal structures involving this compound?

A6: Yes, the crystal structure of 3-Bromopyridine-2-carbonitrile, synthesized from this compound, has been reported []. The crystal packing reveals short intermolecular Br...N contacts and π–π stacking interactions, providing insights into the intermolecular forces involving this compound.

Q7: Has this compound been used in the synthesis of molecules with interesting photophysical properties?

A7: Yes, researchers have synthesized pyrene-based double aza- and diaza[4]helicenes incorporating this compound as a starting material []. These helicenes exhibit pH-sensitive fluorescence, highlighting the potential of this compound as a building block for creating materials with tunable optical properties.

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